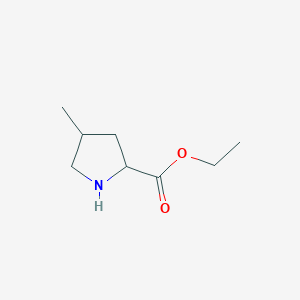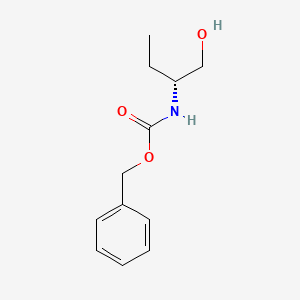
N-Cbz-(R)-2-amino-1-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cbz-®-2-amino-1-butanol is a compound that features a benzyl carbamate (Cbz) protecting group attached to the amino group of ®-2-amino-1-butanol. The Cbz group is commonly used in organic synthesis to protect amines during chemical reactions. This compound is of interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-®-2-amino-1-butanol typically involves the protection of the amino group of ®-2-amino-1-butanol with a benzyl chloroformate (Cbz-Cl) reagent. The reaction is usually carried out under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base to neutralize the hydrochloric acid byproduct . The reaction proceeds as follows:
- Dissolve ®-2-amino-1-butanol in a suitable solvent such as dichloromethane.
- Add benzyl chloroformate (Cbz-Cl) to the solution.
- Add a base such as sodium carbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by standard techniques such as extraction and recrystallization.
Industrial Production Methods
Industrial production of N-Cbz-®-2-amino-1-butanol follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure high yield and purity. The purification steps may include distillation, crystallization, and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Cbz-®-2-amino-1-butanol undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3, and other oxidizing agents in suitable solvents.
Reduction: H2 gas with Pd/C catalyst under mild conditions.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Deprotected amine ®-2-amino-1-butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Cbz-®-2-amino-1-butanol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Peptide Synthesis: Utilized in the protection of amino groups during peptide chain assembly.
Industrial Applications: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of N-Cbz-®-2-amino-1-butanol primarily involves the protection of the amino group. The Cbz group forms a stable carbamate linkage with the amino group, preventing it from participating in unwanted side reactions during synthesis . The protected amine can then be selectively deprotected by hydrogenolysis, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
N-Boc-®-2-amino-1-butanol: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.
N-Fmoc-®-2-amino-1-butanol: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
N-Alloc-®-2-amino-1-butanol: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
N-Cbz-®-2-amino-1-butanol is unique due to the stability of the Cbz protecting group under both acidic and basic conditions, making it versatile for various synthetic applications . Additionally, the Cbz group can be easily removed by hydrogenolysis, providing a convenient method for deprotection .
Properties
CAS No. |
73395-16-1 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m1/s1 |
InChI Key |
SBWYBQRWDXWJDV-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156634.png)
![3-(4-Cyanophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15156641.png)
![2-(2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,3-dihydroinden-2-yl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B15156657.png)
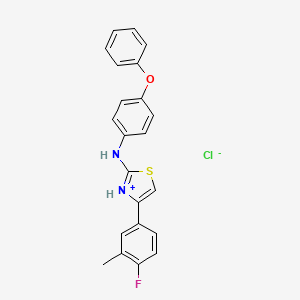
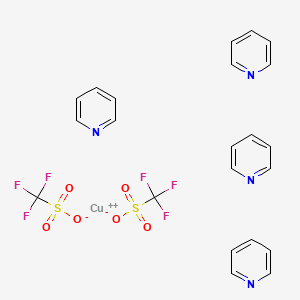
![N-(5-aminopentyl)-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B15156676.png)
![N-[2-(diphenylphosphanyl)-1-phenylethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156683.png)
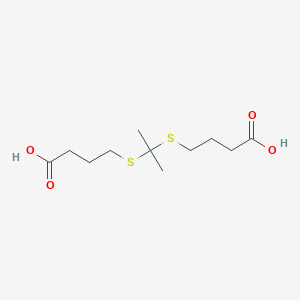
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B15156693.png)
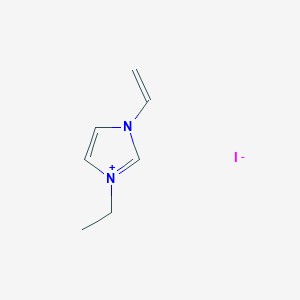
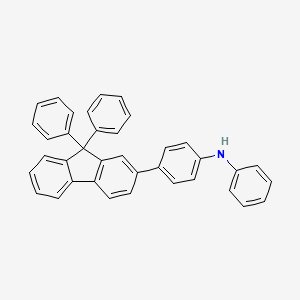
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156709.png)
![2-(3,4-dimethoxyphenyl)-N-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}inden-1-ylidene)ethanaminium chloride](/img/structure/B15156725.png)
